Morpheridine
Description
Historical Context and Genesis within Synthetic Opioid Research
The quest for potent, synthetic analgesics that could replicate the pain-relieving effects of morphine while minimizing its undesirable side effects spurred extensive research throughout the 20th century. wikipedia.orgnih.gov A significant breakthrough in this field was the synthesis of pethidine (meperidine) in 1939, which introduced the 4-phenylpiperidine (B165713) scaffold as a promising template for opioid activity. wikipedia.orgtg.org.au This discovery launched a new era of opioid research, moving away from the modification of natural opium alkaloids to the creation of entirely synthetic compounds. wikipedia.orgnih.gov
In the decades following pethidine's introduction, researchers synthesized and evaluated a vast number of its analogs, seeking to understand the structure-activity relationships within the phenylpiperidine class. who.intbg.ac.rs This research led to the development of highly potent opioids like fentanyl in 1959. scielo.org.mx It was within this intensive period of pharmaceutical chemistry that Morpheridine, also known as morpholinoethylnorpethidine, was first prepared and studied. wikipedia.orgdrugfuture.com Synthesized by modifying the normeperidine intermediate, this compound emerged as one of the many pethidine derivatives created to explore how structural changes to the parent molecule influence analgesic potency and other pharmacological properties. wikipedia.orgbg.ac.rs
Chemical Classification of this compound as a 4-Phenylpiperidine Derivative
This compound is chemically classified as a 4-phenylpiperidine derivative. wikipedia.orgchemeurope.comwikipedia.org This classification is based on its core molecular structure, which features a piperidine (B6355638) ring with a phenyl group attached to the fourth carbon atom (C4) of the ring. wikipedia.org This fundamental structure is shared by a large family of pharmacologically active compounds, including many opioid analgesics. nih.govwikipedia.orgpainphysicianjournal.com
The specific chemical identity of this compound is defined by the substituents attached to this 4-phenylpiperidine nucleus. Its systematic IUPAC name is ethyl 1-(2-morpholin-4-ylethyl)-4-phenylpiperidine-4-carboxylate. wikipedia.orgnih.govnist.gov This name precisely describes its structure: an ethyl ester group at the C4 carboxylate position and a 2-morpholinoethyl group attached to the piperidine nitrogen (N1). drugfuture.com
Table 1: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | ethyl 1-(2-morpholin-4-ylethyl)-4-phenylpiperidine-4-carboxylate wikipedia.orgnih.gov |
| CAS Number | 469-81-8 wikipedia.orgdrugfuture.com |
| Molecular Formula | C₂₀H₃₀N₂O₃ nih.govdrugfuture.com |
| Molecular Weight | 346.46 g/mol drugfuture.comnist.gov |
| Synonyms | Morpholinoethylnorpethidine, 1-(2-morpholinoethyl)-4-phenylisonipecotic acid ethyl ester wikipedia.orgdrugfuture.com |
Structural Relationship and Comparative Potency within the Pethidine Analog Series
This compound is a direct structural analog of pethidine. wikipedia.org Both compounds share the same ethyl 4-phenylpiperidine-4-carboxylate core. The key structural difference lies in the substituent on the piperidine nitrogen. In pethidine, this is a simple methyl group (-CH₃), whereas in this compound, it is a more complex 2-morpholinoethyl group (-(CH₂)₂-N(CH₂CH₂)₂O). wikipedia.orgwikipedia.orgdrugfuture.com
Table 2: Comparative Potency of Selected Phenylpiperidine Opioids
| Compound | N-Substituent | Relative Potency (approx. vs. Morphine=1) |
|---|---|---|
| Pethidine | -CH₃ | 0.1 |
| This compound | -(CH₂)₂-N(CH₂CH₂)₂O | ~0.4 (based on 4x pethidine potency) wikipedia.org |
| Fentanyl | -CH₂CH₂-Phenyl | 50-100 nih.gov |
Note: Potency values can vary based on the specific assay and route of administration.
Current Regulatory Status and Implications for Research of this compound
Due to its high potential for abuse and the lack of any accepted medical use, this compound is subject to strict international and national controls. wikipedia.orgnih.govwikidoc.org It is classified as a Schedule I substance under the United Nations' Single Convention on Narcotic Drugs, placing it among the most stringently regulated substances. wikipedia.orgchemeurope.com
In individual countries, this international classification is reflected in domestic law.
United States: this compound is listed as a Schedule I controlled substance under the Controlled Substances Act (21 CFR 1308.11). nih.govecfr.govusdoj.gov This status means it has no currently accepted medical use in treatment in the U.S. and a high potential for abuse. nih.gov
United Kingdom: It is classified as a Class A drug under the Misuse of Drugs Act 1971. chemeurope.comwww.gov.uklegislation.gov.uk
Canada: this compound is listed as a Schedule I substance under the Controlled Drugs and Substances Act. wikipedia.orgjustice.gc.ca
Australia: It is listed as a Schedule 9 (Prohibited substance). wikipedia.org
Germany: this compound is an Anlage I substance, permitting authorized scientific use only. wikipedia.org
This stringent regulatory status has significant implications for scientific research. Obtaining this compound for laboratory or clinical study is exceptionally difficult, requiring specific licensing and adherence to strict protocols for security, record-keeping, and disposal. oas.orggazette.gc.cawipo.int Consequently, while the compound is of historical and chemical interest, its legal status severely limits any modern investigation into its pharmacology or potential therapeutic applications. unodc.org
Table 3: International Regulatory Status of this compound
| Jurisdiction/Treaty | Classification |
|---|---|
| UN Single Convention | Schedule I wikipedia.org |
| United States | Schedule I nih.govecfr.gov |
| United Kingdom | Class A chemeurope.comwww.gov.uk |
| Canada | Schedule I wikipedia.orgjustice.gc.ca |
| Australia | S9 (Prohibited Substance) wikipedia.org |
| Germany | Anlage I wikipedia.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pethidine (Meperidine) |
| Morphine |
| Fentanyl |
Structure
2D Structure
3D Structure
Properties
CAS No. |
469-81-8 |
|---|---|
Molecular Formula |
C20H30N2O3 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
ethyl 1-(2-morpholin-4-ylethyl)-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C20H30N2O3/c1-2-25-19(23)20(18-6-4-3-5-7-18)8-10-21(11-9-20)12-13-22-14-16-24-17-15-22/h3-7H,2,8-17H2,1H3 |
InChI Key |
JDEDMCKQPKGSAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CCN2CCOCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Morpheridine
Elucidation of Primary Synthetic Pathways for Morpheridine
The synthesis of this compound is a multi-step process that hinges on the initial construction of the core piperidine (B6355638) structure, followed by functional group manipulations and final alkylation to yield the target compound. A key intermediate in this process is normeperidine. wikipedia.orghandwiki.org
The foundational step in the synthesis of the phenylpiperidine scaffold, common to pethidine and its derivatives, involves the bis-alkylation of benzyl (B1604629) cyanide. bg.ac.rs In a process analogous to the original synthesis of pethidine, benzyl cyanide is treated with a nitrogen mustard-type reagent, such as the tosyl analog of bis(2-chloroethyl)amine. wikipedia.orghandwiki.orgbg.ac.rs This reaction, typically carried out in the presence of a strong base like sodium amide, results in the cyclization of the reactants, forming a 4-cyano-4-phenylpiperidine derivative. bg.ac.rs This step is crucial as it establishes the core carbocyclic and heterocyclic ring system of the molecule.
The cyano-piperidine compound formed in the initial step serves as a precursor to the pivotal intermediate, normeperidine (also known as norpethidine). wikipedia.orgwikipedia.org To convert the precursor, the nitrile group (-CN) must be transformed into an ethyl ester group (-COOC2H5). This is typically achieved through a two-stage process. First, basic hydrolysis is employed to convert the nitrile to a carboxylic acid. wikipedia.orghandwiki.org Subsequently, treatment with sulfuric acid in ethanol (B145695) accomplishes two transformations simultaneously: the esterification of the carboxylic acid to an ethyl ester and the removal of the N-tosyl protecting group to yield the secondary amine, normeperidine. wikipedia.orghandwiki.org Normeperidine is itself a controlled substance due to its potential use as a precursor in the synthesis of pethidine and a range of its N-substituted derivatives, including this compound, anileridine, and phenoperidine. wikipedia.org
The final step in the synthesis is the N-alkylation of the normeperidine intermediate. wikipedia.orghandwiki.org The secondary amine of the normeperidine molecule is reacted with N-(2-chloroethyl)morpholine. wikipedia.orghandwiki.org This reaction attaches the morpholinoethyl group to the piperidine nitrogen, yielding the tertiary amine, this compound (ethyl 1-(2-morpholinoethyl)-4-phenylpiperidine-4-carboxylate). wikipedia.orgjustice.gc.ca N-(2-chloroethyl)morpholine is a bifunctional molecule, containing both the nucleophilic morpholine (B109124) ring and a reactive chloroethyl group that facilitates the alkylation process. sigmaaldrich.comnih.gov
Table 1: Key Stages in the Synthesis of this compound
| Step | Reactants | Key Transformation | Product |
|---|---|---|---|
| 1 | Benzyl Cyanide, Tosyl analog of bis(2-chloroethyl)amine | Cyclization via bis-alkylation to form the phenylpiperidine core | N-Tosyl-4-cyano-4-phenylpiperidine |
| 2 | N-Tosyl-4-cyano-4-phenylpiperidine, H₂O/OH⁻, then H₂SO₄/Ethanol | Nitrile hydrolysis to acid, followed by esterification and deprotection | Normeperidine (Norpethidine) |
| 3 | Normeperidine, N-(2-Chloroethyl)morpholine | N-alkylation of the piperidine nitrogen | This compound |
Strategies for the Development of this compound Analogues
The development of analogues of pethidine, including this compound, has been a subject of significant research, aiming to modify the pharmacological profile of the parent compound. who.intunodc.org These strategies primarily involve the modification of the substituents on the piperidine ring.
A primary strategy for creating pethidine analogues involves the replacement of the N-methyl group with other, often larger and more complex, substituents. unodc.org Research has shown that this modification can significantly impact the compound's activity. unodc.orgakjournals.com For instance, the synthesis of derivatives with N-2-phenylethyl and other arylalkyl groups has led to compounds with greater analgesic potency than the corresponding N-methyl parent compounds. unodc.org The development of this compound is a direct application of this strategy, where the N-methyl group of pethidine is replaced by an N-2-morpholinoethyl group. wikipedia.orgunodc.org This systematic modification of the N-substituent allows for the fine-tuning of the molecule's interaction with opioid receptors. mdpi.com The exploration of various N-substituents, including those containing different chain lengths and aromatic or heterocyclic rings, has been a fruitful area of synthetic analgesic chemistry. unodc.org
The incorporation of cyclic ether moieties, such as the morpholine ring found in this compound, represents another key derivatization strategy. who.int The morpholine ring is a saturated cyclic ether amine. The synthetic route to introduce this functional group, as exemplified in the synthesis of this compound itself, involves using a pre-formed alkylating agent that contains the cyclic ether. wikipedia.orghandwiki.org The use of N-(2-chloroethyl)morpholine is a direct and efficient method for attaching the morpholinoethyl side chain to the piperidine nitrogen of a normeperidine core. wikipedia.orghandwiki.org This approach can be generalized to introduce other cyclic ethers by designing and synthesizing appropriate alkylating agents, thereby allowing for the exploration of how different ether rings affect the molecule's properties.
Theoretical Considerations for Process Optimization in Industrial Synthesis
The industrial-scale synthesis of this compound and related phenylpiperidine derivatives presents numerous challenges that necessitate careful theoretical consideration for process optimization. Key objectives include ensuring batch-to-batch consistency, maximizing yield, controlling impurities, and maintaining a cost-effective and environmentally sustainable process. pmarketresearch.com
Key Optimization Parameters:
Reaction Kinetics and Thermodynamics: Understanding the kinetics of the primary synthetic reactions is crucial for optimizing reaction times, temperatures, and catalyst loading. For instance, the core synthesis of the 4-phenylpiperidine (B165713) scaffold often involves multi-step sequences where reaction rates can be influenced by factors such as reagent concentration and heat transfer. acs.orgacs.org Computational models, such as those based on Density Functional Theory (DFT), can be employed to predict reaction pathways and transition states, offering insights into the thermodynamics and kinetics of the synthesis. bibliotekanauki.plresearchgate.net These models help in identifying potential energy barriers and optimizing conditions to favor the desired product formation.
Catalyst and Solvent Selection: The choice of catalysts and solvents is paramount. For hydrogenation steps, which may be required in some synthetic routes, the selection of an appropriate metal catalyst (e.g., palladium, platinum) can significantly impact efficiency and selectivity. nih.gov The move towards "green chemistry" has also spurred research into alternative solvents to replace hazardous ones like chloroform (B151607) and dichloromethane, with ionic liquids and bio-based solvents showing promise in reducing hazardous waste. pmarketresearch.com However, the adoption of these greener alternatives requires significant capital investment and process re-validation. pmarketresearch.com
Impurity Profile and Control: A major challenge in industrial synthesis is the control of impurities, which can arise from side reactions, unreacted starting materials, or residual solvents. pmarketresearch.com For piperidine derivatives, byproducts such as N-alkylated impurities can form, and even trace amounts can compromise the quality of the final active pharmaceutical ingredient (API). pmarketresearch.com Process Analytical Technology (PAT) and Quality-by-Design (QbD) frameworks are increasingly implemented to monitor and control these impurities in real-time, reducing the need for costly rework of batches that fail to meet purity specifications. pmarketresearch.com
Scalability and Engineering Challenges: Transitioning a synthetic route from the laboratory to an industrial scale introduces significant challenges. acs.org Mass transfer limitations and inefficient mixing in large reactors can lead to localized "hotspots" or incomplete reactions, affecting both yield and purity. pmarketresearch.com A 2022 study on piperidine derivatives noted that 12% of industrial batches required reprocessing due to such deviations. pmarketresearch.com Overcoming these issues often involves the development of robust, high-yielding processes that avoid problematic steps like cryogenic conditions or hazardous reagents where possible. acs.org
Below is a table comparing common challenges and optimization strategies in the industrial synthesis of piperidine derivatives.
| Challenge | Optimization Strategy | Theoretical Consideration |
| Low Yield/Purity | Refine reaction conditions (temperature, pressure, stoichiometry); Implement advanced purification techniques (e.g., chromatography). acs.org | Reaction kinetics and equilibrium; Mass transfer principles. |
| Impurity Formation | Utilize Quality-by-Design (QbD) and Process Analytical Technology (PAT); Select more selective catalysts. pmarketresearch.com | Side reaction pathway analysis; Catalyst selectivity models. |
| Scalability Issues | Design robust processes avoiding extreme conditions (e.g., cryogenic); Use flow chemistry reactors. acs.orgacs.org | Reactor engineering models; Heat and mass transfer calculations. |
| Hazardous Reagents/Solvents | Substitute with greener alternatives (e.g., ionic liquids, bio-based solvents); Develop solvent recycling programs. pmarketresearch.com | Solvent property prediction (e.g., COSMO-RS); Lifecycle assessment. |
| Raw Material Cost/Volatility | Develop alternative synthetic routes using cheaper starting materials; Vertical integration of the supply chain. pmarketresearch.comacs.org | Retrosynthetic analysis; Economic process modeling. |
Stereochemical Implications in the Synthesis of Phenylpiperidine Derivatives
The biological activity of many phenylpiperidine derivatives, including analogues of this compound and pethidine, is highly dependent on their stereochemistry. The presence of chiral centers in the piperidine ring means that these compounds can exist as different stereoisomers (enantiomers and diastereomers), which may exhibit significantly different pharmacological profiles.
The carbon atom at the 4-position of the piperidine ring, which bears the phenyl group, is a critical chiral center in many of these analgesics. For instance, in analogues of pethidine, the spatial arrangement of substituents at the 3 and 4-positions of the piperidine ring can be a determining factor for analgesic potency. who.int
Control of Stereochemistry:
The synthesis of a specific, desired stereoisomer while avoiding the formation of others is a primary goal in medicinal chemistry to produce safer and more effective drugs. Several strategies are employed to achieve this:
Asymmetric Synthesis: This approach involves using chiral catalysts or auxiliaries to guide the reaction towards the formation of a single enantiomer or diastereomer. For example, asymmetric hydrogenation using chiral rhodium or ruthenium catalysts can produce specific isomers of piperidine derivatives. nih.gov
Chiral Resolution: This method involves separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. This can be achieved through techniques such as:
Formation of diastereomeric salts: Reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties (like solubility) and can be separated by crystallization.
Chiral chromatography: Using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to separate enantiomers. capes.gov.brrsc.orgcapes.gov.br This technique has been successfully applied to resolve various drug analogues. capes.gov.br
Stereospecific Reactions: In some cases, reactions proceed in a way that the stereochemistry of the starting material dictates the stereochemistry of the product. For example, the reaction of 1,3-dimethyl-4-piperidone with potassium cyanide has been shown to be stereospecific, yielding the trans cyanohydrin. cdnsciencepub.com
The development of stereoselective synthetic processes is crucial because producing a racemic mixture can be inefficient, as 50% of the material may be the wrong, less active, or even undesired diastereomer. google.com For example, with 3-methylfentanyl, a potent fentanyl analogue, the cis-isomer is significantly more potent than the trans-isomer. bionity.com Similarly, for some pethidine derivatives, one enantiomer can be much more active than the other. who.int
The table below summarizes methods for achieving stereochemical control in the synthesis of piperidine derivatives.
| Method | Description | Example Application |
| Asymmetric Hydrogenation | Use of a chiral catalyst (e.g., Rhodium-based) to selectively produce one stereoisomer during a hydrogenation step. nih.gov | Synthesis of all-cis-(multi)fluorinated piperidines from fluoropyridines. nih.gov |
| Chiral Resolution via HPLC | Separation of a racemic mixture using a column with a chiral stationary phase (CSP). rsc.org | Resolution of arylalkylaminoalcohol analogues using a Chiralcel OJ-H column. rsc.org |
| Diastereomeric Salt Formation | Reaction with a chiral acid or base to form diastereomeric salts that can be separated by crystallization. unodc.org | Resolution of pethidine analogues using (+)-tartaric acid. unodc.org |
| Stereospecific Addition | A reaction where the mechanism dictates a specific stereochemical outcome. cdnsciencepub.com | Cyanohydrin formation from 1,3-dimethyl-4-piperidone yields a specific diastereomer. cdnsciencepub.com |
| 1,4-Conjugate Addition | Addition of a nucleophile (e.g., Grignard reagent) to an α,β-unsaturated system to control stereochemistry at the 3- and 4-positions. google.com | Synthesis of 3-substituted-4-aryl piperidines. google.com |
The careful consideration of these stereochemical factors is essential for the synthesis of potent and selective phenylpiperidine-based compounds like this compound.
Molecular Pharmacology and Opioid Receptor Interactions of Morpheridine
Ligand Binding Characteristics and Receptor Selectivity
The interaction of a ligand like Morpheridine with a receptor is defined by its binding affinity—the strength of the interaction—and its selectivity for different receptor types.
This compound is classified as a potent mu-opioid receptor (MOR) agonist. wikipedia.orgresearchgate.netgoogle.com Like other opioids such as morphine and fentanyl, this compound binds to and activates MORs, which are the primary targets for the therapeutic and physiological effects of most clinically used opioid analgesics. google.com The activation of these receptors by an agonist initiates a cascade of intracellular events that result in the compound's characteristic effects. nih.govgoogle.com this compound is a controlled Schedule I substance under United Nations drug conventions and is not currently used in medicine. handwiki.orgwikipedia.orgncats.io
Research into the analgesic properties of this compound has established it as a significantly more potent compound than its parent molecule, pethidine. Studies have indicated that this compound possesses approximately four times the analgesic potency of pethidine. handwiki.orgwikipedia.org This suggests a higher affinity or efficacy at the mu-opioid receptor compared to pethidine.
Table 1: Comparative Analgesic Potency
| Compound | Class | Relative Potency |
| This compound | Mu-opioid receptor agonist | ~4x Pethidine |
| Pethidine (Meperidine) | Mu-opioid receptor agonist | 1x (Reference) |
Data sourced from research comparing the analgesic effects of morpholinoethylnorpethidine (this compound). handwiki.orgwikipedia.org
Downstream Intracellular Signaling Mechanisms
The binding of an agonist to a GPCR like the mu-opioid receptor is the first step in a complex signaling cascade that translates the extracellular signal into an intracellular response. nih.gov
Opioid receptors, including the MOR, are seven-transmembrane domain proteins that couple to inhibitory heterotrimeric G-proteins (Gαi/o). nih.govnih.gov In the inactive state, the Gα subunit is bound to guanosine (B1672433) diphosphate (B83284) (GDP). nih.gov The binding of an agonist such as this compound induces a conformational change in the receptor. nih.gov This change facilitates the exchange of GDP for guanosine triphosphate (GTP) on the associated Gα subunit, causing the G-protein to activate. nih.govnih.gov Following activation, the Gα-GTP subunit dissociates from the Gβγ heterodimer, and both components become free to interact with and modulate the activity of various downstream intracellular effector proteins. nih.govnih.govfrontiersin.org
One of the primary downstream effectors of the activated Gαi/o subunit is the enzyme adenylate cyclase. nih.govnih.gov The Gαi/o protein inhibits the activity of adenylate cyclase, which is responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). nih.govwikipedia.org Consequently, the activation of mu-opioid receptors by agonists like this compound leads to a decrease in intracellular cAMP levels. wikipedia.org This reduction in cAMP is a key mechanism through which opioids mediate their cellular effects. wikipedia.org
The dissociated Gβγ subunit also plays a crucial role in opioid signaling by directly modulating the activity of ion channels. nih.govfrontiersin.org The Gβγ complex interacts with and opens G-protein-coupled inwardly rectifying potassium (GIRK) channels. nih.govfrontiersin.org This leads to an efflux of potassium ions (K+) from the neuron, causing hyperpolarization of the cell membrane and reducing neuronal excitability.
Simultaneously, the Gβγ subunits inhibit the activity of voltage-gated calcium channels (CaV). nih.govnih.govfrontiersin.org This action reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, which is a critical step for neurotransmitter release. The combined effect of increased K+ efflux and decreased Ca2+ influx contributes significantly to the inhibitory effects of mu-opioid agonists on neurotransmission.
Table 2: Summary of this compound's Mu-Opioid Receptor Downstream Signaling
| Event | Mediator | Effector | Consequence |
| Receptor Activation | This compound binding | Mu-Opioid Receptor (GPCR) | Conformational change |
| G-Protein Activation | Gαi/o protein | Adenylate Cyclase | Inhibition of activity, decreased cAMP nih.govwikipedia.org |
| Ion Channel Modulation | Gβγ subunit | GIRK Channels | Activation, K+ efflux, hyperpolarization nih.govfrontiersin.org |
| Ion Channel Modulation | Gβγ subunit | Voltage-Gated Ca2+ Channels | Inhibition, reduced Ca2+ influx, decreased neurotransmitter release nih.govnih.govfrontiersin.org |
Molecular Basis of the Analgesic Response: Mechanistic Insights
The analgesic effect of this compound is a direct consequence of its agonistic activity at opioid receptors, primarily the μ-opioid receptor. wikipedia.orgwikipedia.org The binding of an opioid agonist like this compound to the μ-receptor initiates a series of intracellular signaling events characteristic of GPCR activation. nih.gov
Opioid receptors are coupled to inhibitory G-proteins (Gi/Go). nih.gov Upon agonist binding, the G-protein is activated, leading to the inhibition of the enzyme adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger. The activation of the G-protein also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.
The combined effect of these actions at a neuronal level is hyperpolarization of the cell membrane and a reduction in the release of neurotransmitters. nih.gov In the context of pain signaling, this compound's activation of opioid receptors on presynaptic and postsynaptic neurons within the pain pathways (e.g., in the dorsal horn of the spinal cord and the periaqueductal gray matter) suppresses the transmission of nociceptive signals to higher brain centers, resulting in analgesia. nih.gov
Investigating Potential Receptor Pleiotropy and Biased Agonism (Theoretical)
Modern pharmacology has moved beyond simple receptor affinity to explore more nuanced concepts of drug action, such as receptor pleiotropy and biased agonism. While this compound itself has not been the subject of such specific investigations, a theoretical discussion based on its structure and the behavior of related compounds can provide valuable insights.
Receptor Pleiotropy: This concept describes the ability of a single receptor to produce multiple, distinct physiological effects. The μ-opioid receptor is a classic example, mediating not only analgesia but also effects like respiratory depression and euphoria. wikiwand.com Furthermore, some opioid ligands can interact with multiple receptor types (e.g., μ, δ, and κ), which can be considered a form of systemic pleiotropy. google.com Pethidine, this compound's parent compound, exhibits functional pleiotropy by not only acting as an opioid agonist but also possessing local anesthetic properties through sodium channel blockade and inhibiting the reuptake of monoamine neurotransmitters. wikipedia.org It is theoretically plausible that this compound, as a close structural analog, could share some of this functional diversity, potentially interacting with multiple targets to produce a complex pharmacological profile.
Biased Agonism: Biased agonism, or functional selectivity, is a phenomenon where a ligand binding to a single GPCR can preferentially activate one intracellular signaling pathway over another. nih.gov For μ-opioid receptors, it is hypothesized that the G-protein signaling pathway is primarily responsible for the desired analgesic effects, while the β-arrestin recruitment pathway may be more involved in mediating adverse effects like respiratory depression and tolerance. nih.govyoutube.com
The development of G-protein-biased μ-opioid agonists is a major goal in modern medicinal chemistry, with the aim of creating safer and more effective analgesics. youtube.com The specific three-dimensional structure of a ligand and how it binds within the receptor's pocket determines its signaling bias. The unique and relatively bulky morpholinoethyl N-substituent of this compound distinguishes it from other opioids like morphine or fentanyl. Theoretically, this distinct structural feature could induce a unique receptor conformation upon binding, potentially leading to a different signaling bias compared to other μ-agonists. However, without experimental data from functional assays that specifically measure G-protein activation versus β-arrestin recruitment, any discussion of this compound's potential biased agonism remains purely speculative.
Preclinical Research Paradigms and Experimental Models for Pharmacological Characterization
In Vivo Methodologies for Assessing Pharmacological Activity in Animal Models
In vivo studies are crucial for understanding the physiological and behavioral effects of a compound in a whole living organism. For Morpheridine, animal models provide the context for evaluating its analgesic properties and other central nervous system effects. meliordiscovery.com
The primary pharmacological activity of this compound is its strong analgesic effect, reported to be approximately four times that of pethidine. wikipedia.org The quantification of this efficacy relies on established and validated animal models of nociception. These assays measure the drug's ability to reduce the behavioral response to a noxious stimulus.
Commonly employed assays in preclinical analgesic drug discovery include:
Thermal Nociception Models: The hot plate test and tail-flick test are standard for assessing response to thermal pain. In the hot plate test, the latency of an animal to show a pain response (e.g., licking a paw or jumping) when placed on a heated surface is measured. The tail-flick test measures the time taken to move the tail away from a radiant heat source. These tests are effective for evaluating centrally acting analgesics. nih.govnih.gov
Mechanical Nociception Models: Assays like the von Frey filament test are used to measure the threshold for withdrawal response to a mechanical stimulus, which is particularly relevant in models of inflammatory or neuropathic pain.
Chemical Nociception Models: The writhing test, where a chemical irritant like acetic acid is injected intraperitoneally to induce visceral pain, is another common model. The analgesic effect is quantified by the reduction in the number of abdominal constrictions or "writhes". sciresjournals.com
These models are essential for determining key parameters such as the minimum effective dose (MED) and for constructing dose-response curves to compare the potency and efficacy of new compounds against standards like morphine. nih.govnih.gov The choice of rat or mouse strain can significantly influence the experimental outcome, as different strains can show varying sensitivity to pain and to analgesic drugs. nih.govnih.gov
Table 1: Common Preclinical Assays for Analgesic Efficacy
| Assay Type | Description | Primary Endpoint Measured | Relevance |
|---|---|---|---|
| Hot Plate Test | Animal is placed on a temperature-controlled surface. | Reaction latency (e.g., paw licking, jumping). | Supraspinally mediated analgesia. |
| Tail-Flick Test | A focused beam of heat is applied to the animal's tail. | Tail withdrawal latency. | Spinally mediated analgesia. |
| Writhing Test | Intraperitoneal injection of an irritant (e.g., acetic acid) induces abdominal constrictions. | Number of writhes over a set time period. | Visceral inflammatory pain. |
| Formalin Test | Formalin is injected into the paw, causing a biphasic pain response. | Time spent licking/biting the injected paw. | Acute and tonic/inflammatory pain. |
Beyond analgesia, preclinical studies explore other behavioral effects of opioid compounds. This compound is known to produce sedation, a common side effect of opioids. wikipedia.orgncats.io Rodent and zebrafish models are increasingly used to characterize such behavioral phenotypes. researchgate.net
Rodent Models: Locomotor activity tests are widely used to assess sedation or stimulation. A decrease in movement within an open field apparatus can indicate a sedative effect. nih.gov Other tests, such as the rotarod test, can evaluate motor coordination, which may be impaired by sedative compounds. nih.gov
Zebrafish Models: The zebrafish (Danio rerio) has emerged as a valuable model in neuropharmacology for its genetic tractability and the rapid development of its larvae, which allows for higher-throughput screening. researchgate.netnih.gov Behavioral assays in zebrafish can assess anxiety and sedation. For instance, the novel tank test measures exploratory behavior, where a reduction in distance traveled and velocity can indicate sedation. nih.gov The light-dark box test utilizes the natural preference of zebrafish for dark environments (scototaxis) to assess anxiety-like behavior. nih.gov Opioids like morphine have been shown to reduce locomotion at high doses and decrease anxiety in adult zebrafish. nih.gov
These models allow for a broader characterization of a compound's central nervous system profile, distinguishing desired therapeutic effects from potential side effects. researchgate.netnih.gov
Methodological Frameworks for Investigating Pharmacological Tolerance Development in Preclinical Settings
A significant challenge with the long-term use of opioid analgesics is the development of tolerance, which is a decrease in the drug's analgesic effectiveness over time, necessitating dose increases to achieve the same effect. google.com Preclinical studies are essential for investigating the tolerance-inducing potential of new opioid compounds.
The methodological framework for these studies typically involves chronic administration of the compound to animals and periodic assessment of its pharmacological effect. A standard preclinical study to investigate analgesic tolerance might proceed as follows:
Baseline Assessment: The initial analgesic effect of the compound is measured in a cohort of drug-naïve animals using a standard assay (e.g., hot plate test).
Chronic Administration: The animals are then treated with the compound on a repeated schedule (e.g., once or twice daily for several days or weeks). A control group receives a vehicle (placebo).
Periodic Testing: The analgesic effect of the compound is re-tested at regular intervals throughout the chronic administration period.
Data Analysis: A progressive decrease in the analgesic response to the same dose of the compound over time indicates the development of tolerance. nih.gov
Researchers also investigate cross-tolerance , where chronic administration of one opioid leads to tolerance to another opioid. nih.govnih.gov This is tested by challenging animals made tolerant to a standard opioid like morphine with the new compound, or vice versa. The presence or absence of complete cross-tolerance can provide insights into whether the new compound acts through identical receptor mechanisms. nih.gov These studies are crucial for understanding the long-term pharmacological profile of an opioid analgesic. dgra.de
Table 3: Framework for a Preclinical Opioid Tolerance Study
| Study Phase | Procedure | Purpose |
|---|---|---|
| Phase 1: Baseline | Administer a single dose of the test compound to drug-naïve animals and measure the analgesic response (e.g., hot plate latency). | To establish the initial analgesic efficacy (Emax) and potency (ED50). |
| Phase 2: Chronic Dosing | Administer the compound repeatedly (e.g., daily injections or continuous infusion via osmotic minipump) for an extended period (e.g., 7-14 days). | To induce a state of pharmacological adaptation. |
| Phase 3: Tolerance Assessment | Periodically re-test the analgesic response to an acute challenge dose of the compound throughout the chronic dosing regimen. | To measure the change in analgesic effect over time. A rightward shift in the dose-response curve indicates tolerance. |
| Phase 4: Cross-Tolerance (Optional) | After the chronic dosing period, challenge the animals with a different opioid agonist (e.g., morphine) and measure the analgesic response. | To determine if tolerance to the test compound extends to other opioids, providing insight into shared mechanisms. |
Protocols for Cross-Tolerance and Drug Interaction Studies
Preclinical evaluation of opioid analgesics like this compound involves detailed protocols to understand their interaction with other substances and the phenomenon of tolerance. These studies are crucial for characterizing the compound's pharmacological profile relative to other opioids.
Cross-Tolerance Protocols Cross-tolerance occurs when repeated administration of one drug leads to a diminished response to another, typically within the same pharmacological class. nih.gov In opioid research, this is a common and significant characteristic. While opioids often exhibit cross-tolerance, it is frequently incomplete, a principle that underlies the clinical practice of opioid rotation. nih.gov
Experimental models to investigate cross-tolerance typically involve inducing tolerance to a prototypic opioid, such as morphine, in animal subjects, usually rodents. google.com After a regimen of chronic morphine administration, the analgesic response to a test compound like this compound is evaluated. A reduction in this compound's analgesic potency compared to its effect in opioid-naïve animals would indicate cross-tolerance.
A general protocol for inducing tolerance involves:
Establishing a baseline analgesic response to morphine using a nociceptive test (e.g., tail-flick or hot-plate test).
Administering morphine repeatedly over several days. google.com
Re-testing with morphine to confirm that tolerance has developed, evidenced by a reduced analgesic effect.
Administering the test drug (this compound) to the morphine-tolerant animals and measuring the analgesic response.
Studies have demonstrated that animals made tolerant to morphine may show an incomplete cross-tolerance to other µ-opioid agonists. nih.gov For instance, research on other opioids has shown that morphine-tolerant animals did not exhibit the same level of tolerance to compounds like methadone. nih.gov This phenomenon is often attributed to interactions with multiple subtypes of the µ-opioid receptor or differences in intrinsic efficacy between the drugs. nih.govcambridge.org While specific data on this compound is limited in recent literature, its classification as a pethidine analog suggests it would participate in cross-tolerance with other µ-opioids like morphine and pethidine. ncats.io
Drug Interaction Studies Drug interaction studies in preclinical models assess how the effects of this compound are modified by co-administration with other agents. These studies can reveal synergistic or additive analgesic effects, or antagonistic actions that can elucidate the compound's mechanism of action.
A common interaction model involves co-administering an opioid with an opioid antagonist, such as naloxone (B1662785). Reversal of this compound-induced analgesia by naloxone would confirm its action is mediated through opioid receptors. Another paradigm is to study the interaction with other classes of analgesics. For example, studies combining opioids with cannabinoids have shown synergistic antinociceptive effects in animal models of pain. mdpi.com Similarly, interactions with N-methyl-D-aspartate (NMDA) receptor antagonists are studied, as these agents have been shown to modulate opioid tolerance and analgesia. nih.gov
Furthermore, interactions with serotonergic agents are relevant, as some opioids, particularly meperidine (pethidine), are known to interact with the serotonin (B10506) system. nih.gov Preclinical models, including those using human serotonin transporter (SERT) transfected cells, have been employed to study these interactions, which can be linked to adverse effects like serotonin toxicity. nih.gov
The table below summarizes typical preclinical protocols for studying these interactions.
Table 1: Experimental Protocols for Interaction Studies
| Interaction Type | Co-administered Agent Class | Experimental Model | Primary Endpoint Measured | Purpose |
|---|---|---|---|---|
| Antagonism | Opioid Antagonists (e.g., Naloxone) | Hot-plate test, Tail-flick test in rodents | Reversal of analgesia | Confirm opioid receptor-mediated mechanism |
| Synergy | Cannabinoids (e.g., Δ9-THC) | Formalin test, von Frey filament test in rats mdpi.com | Enhanced antinociception | Investigate potential for combination therapy |
| Tolerance Modulation | NMDA Receptor Antagonists | Morphine tolerance induction model | Attenuation of tolerance development nih.gov | Explore methods to mitigate opioid tolerance |
| Serotonergic Interaction | SSRIs, MAOIs | Human SERT-transfected cells, animal behavioral models | Inhibition of serotonin reuptake, signs of serotonin syndrome nih.gov | Assess risk of specific drug-drug interactions |
Development and Validation of Preclinical Animal Models for Opioid Research
The development and validation of robust animal models are foundational to the preclinical study of opioids like this compound. These models are essential for evaluating analgesic efficacy, understanding mechanisms of action, and predicting potential human responses. youtube.comnih.gov
Commonly Used Animal Models Rodents, particularly mice and rats, are the most frequently used subjects in opioid research due to their well-characterized genetics, rapid breeding cycles, and the availability of validated behavioral assays. youtube.com
Acute Nociceptive Pain Models: These models assess the response to brief, noxious stimuli and are standard for evaluating the potency of analgesics.
Hot-Plate Test: This test measures the latency of a mouse or rat to react (e.g., by licking a paw or jumping) when placed on a heated surface. An effective analgesic like this compound would increase this reaction latency.
Tail-Flick Test: This assay measures the time it takes for a rodent to move its tail away from a focused beam of heat. The increase in latency to "flick" the tail is a measure of analgesia.
Writhing Test: This model involves injecting a chemical irritant (like acetic acid) into the peritoneal cavity of a mouse, which induces characteristic stretching and writhing behaviors. The analgesic effect is quantified by the reduction in the number of writhes.
Models of Inflammatory and Neuropathic Pain: To study opioids in more complex pain states, models of chronic pain are employed.
Formalin Test: Involves injecting a dilute formalin solution into the paw, causing a biphasic pain response. The first phase is acute nociceptive pain, while the second phase represents inflammatory pain. This model allows for the differentiation of effects on acute versus tonic pain. mdpi.com
Carrageenan-induced Paw Edema: This is a model of localized inflammation where carrageenan is injected into the paw, and the resulting swelling and hyperalgesia are measured. mdpi.com
Validation of Animal Models Validation ensures that an animal model is reliable, reproducible, and relevant for its intended purpose. nih.gov For opioid research, a model is considered validated if it meets several criteria:
Pharmacological Validity: The model must demonstrate a predictable and dose-dependent response to standard, well-characterized opioids (e.g., morphine). The effects of the opioid should be blockable by a specific antagonist like naloxone, confirming the involvement of opioid receptors.
Predictive Validity: The results from the animal model should ideally correlate with clinical efficacy in humans. For example, drugs effective in the model should also be effective analgesics in patients.
Construct Validity: The model should accurately mimic the underlying physiological or pathological condition it is intended to represent (e.g., a neuropathic pain model should involve actual nerve injury).
The development process involves selecting an appropriate species and a relevant behavioral paradigm, followed by rigorous testing to establish these validity criteria. youtube.com
Table 2: Overview of Validated Animal Models for Opioid Analgesia Research
| Model Name | Species | Pain Type Simulated | Typical Endpoint | Validation Benchmark |
|---|---|---|---|---|
| Hot-Plate Test | Mouse, Rat | Acute Thermal Nociception | Increased reaction latency | Dose-dependent analgesia with morphine, reversible by naloxone |
| Tail-Flick Test | Rat, Mouse | Acute Thermal Nociception | Increased flick latency | Dose-dependent analgesia with morphine, reversible by naloxone |
| Acetic Acid Writhing Test | Mouse | Visceral Inflammatory Pain | Reduction in writhe count | Inhibition of writhing by standard analgesics |
| Formalin Test | Rat, Mouse | Acute and Inflammatory Pain | Reduction in paw licking/flinching time mdpi.com | Attenuation of both phases by centrally-acting opioids |
These established models provide the necessary framework for the detailed pharmacological characterization of compounds such as this compound.
Analytical Methodologies for Morpheridine Detection and Quantification in Research Settings
Advanced Chromatographic Techniques for Separation and Isolation
Chromatography is a fundamental technique for separating mixture components, making it indispensable for analyzing morpheridine in biological or chemical samples. nih.gov The choice between liquid and gas chromatography typically depends on the analyte's physicochemical properties, such as polarity, volatility, and thermal stability. encyclopedia.pub
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of pharmaceutical compounds like this compound due to its versatility and applicability to a wide range of molecules without the need for derivatization. bjbms.orgmdpi.com Method development for this compound would focus on optimizing the separation from its metabolites and potential matrix interferences.
A typical HPLC system for this compound analysis would employ a reversed-phase approach. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is achieved by adjusting the mobile phase composition, allowing for the elution of compounds based on their hydrophobicity.
Key parameters in HPLC method development include:
Stationary Phase: Octadecylsilane (C18) columns are commonly used for their ability to separate a wide range of opioid compounds.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often employed. The gradient allows for the efficient elution of compounds with varying polarities.
Detection: Ultraviolet (UV) detection can be used for initial screening, as the phenyl group in this compound absorbs UV light. However, for higher selectivity and sensitivity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method. researchgate.net
Table 1: Illustrative HPLC Parameters for Analysis of Related Opioids
| Parameter | Setting | Purpose |
|---|---|---|
| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Provides high-resolution separation of nonpolar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape for basic compounds like this compound. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier used to elute compounds from the reversed-phase column. |
| Flow Rate | 0.2 - 0.5 mL/min | Optimized for the column dimensions to ensure efficient separation. |
| Gradient | 5% to 95% B over 10 minutes | A changing mobile phase composition to separate a range of analytes with different polarities. |
| Detector | Mass Spectrometer (MS) | Provides high sensitivity and specificity for detection and quantification. nih.gov |
Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. ojp.gov this compound, with its relatively high molecular weight and polar functional groups, is not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step is typically required to increase its volatility and thermal stability. nih.gov
Derivatization involves reacting the analyte with a reagent to replace active hydrogens (e.g., on a hydroxyl or amine group, though this compound has a tertiary amine) with less polar, more volatile groups. Common derivatization techniques for compounds with similar functional groups include silylation or acylation.
GC method development would involve:
Derivatization: A silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an acylating agent like pentafluoropropionic anhydride (PFPA) could be used. scispace.com
GC Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is typically suitable for separating derivatized opioid compounds. mmu.ac.uk
Temperature Program: A programmed temperature ramp is used to elute compounds based on their boiling points. The oven temperature starts low and is gradually increased to elute more volatile compounds first, followed by less volatile ones. nih.gov
Injection: A splitless injection mode is often used for trace analysis to ensure the maximum amount of sample reaches the column. mmu.ac.uk
Table 2: Representative GC-MS Parameters for Analysis of Derivatized Opioids
| Parameter | Setting | Purpose |
|---|---|---|
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A versatile column for separating a wide range of derivatized compounds. mmu.ac.uk |
| Carrier Gas | Helium at 1.0 mL/min | Inert gas to carry the sample through the column. |
| Injector Temp. | 280 °C | Ensures rapid vaporization of the derivatized sample. mmu.ac.uk |
| Oven Program | Start at 150°C, ramp to 280°C at 15°C/min | Separates analytes based on their volatility and interaction with the stationary phase. |
| Detector | Mass Spectrometer (MS) | Provides definitive identification based on the mass spectrum of the derivatized compound. ojp.gov |
Mass Spectrometry (MS) for Definitive Identification and Quantification
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov When coupled with a chromatographic separation method (LC-MS or GC-MS), it provides highly specific and sensitive detection, making it the gold standard for drug analysis. ojp.gov MS can confirm the identity of a compound by its molecular weight and fragmentation pattern. wikipedia.org
For this compound (Molar Mass: 346.471 g·mol⁻¹), electrospray ionization (ESI) in positive mode would be the preferred ionization technique for LC-MS, as the tertiary amines in the structure are readily protonated to form a [M+H]⁺ ion at m/z 347.4. wikipedia.org For GC-MS, electron ionization (EI) is used, which creates a molecular ion and a characteristic pattern of fragment ions. ojp.gov
Tandem Mass Spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of detection, especially in complex biological matrices like blood or urine. ijcap.inlongdom.org In an MS/MS experiment, a specific precursor ion (e.g., the protonated this compound molecule, [M+H]⁺) is selected, fragmented through collision-induced dissociation (CID), and then a specific product ion is monitored. scispace.com This process, known as multiple reaction monitoring (MRM), drastically reduces background noise and allows for highly accurate quantification. nih.gov
The fragmentation of this compound would be expected to occur at the weaker bonds in the molecule. Based on its structure, likely fragmentation pathways for the [M+H]⁺ ion would involve cleavage of the ethyl linker between the piperidine (B6355638) and morpholine (B109124) rings.
Table 3: Predicted MS/MS Transitions for this compound ([C₂₀H₃₀N₂O₃+H]⁺)
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss |
|---|---|---|
| 347.4 | 246.2 | C₄H₉NO (Morpholine ethyl fragment) |
| 347.4 | 114.1 | C₁₄H₁₇O₂ (Piperidine-phenylcarboxylate fragment) |
Note: These transitions are hypothetical and would need to be confirmed experimentally.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). nih.govresearchgate.net This capability allows for the determination of a compound's elemental formula, providing an extremely high degree of confidence in its identification. nih.gov Unlike nominal mass spectrometry which measures mass to the nearest integer, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions (isobars). researchgate.net
For this compound, HRMS would be used to confirm its elemental formula (C₂₀H₃₀N₂O₃) by measuring the exact mass of its protonated molecule. This is particularly valuable in forensic analysis for identifying novel psychoactive substances or in metabolism studies for identifying unknown metabolites. researchgate.net
Table 4: Accurate Mass Determination of this compound by HRMS
| Parameter | Value |
|---|---|
| Elemental Formula | C₂₀H₃₀N₂O₃ |
| Nominal Mass of [M] | 346 |
| Monoisotopic (Exact) Mass of [M] | 346.22564 |
| Nominal Mass of [M+H]⁺ | 347 |
| Calculated Exact Mass of [M+H]⁺ | 347.23347 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. hyphadiscovery.comtaylorandfrancis.com Unlike mass spectrometry, which provides information about mass and fragmentation, NMR provides detailed information about the chemical environment and connectivity of each atom in a molecule. scienceopen.com It is the gold standard for confirming the structure of new chemical entities, reference standards, and metabolites.
A full structural characterization of this compound would involve a suite of NMR experiments:
¹H NMR: Provides information on the number of different types of protons and their neighboring protons. The spectrum of this compound would show distinct signals for the aromatic protons of the phenyl ring, as well as complex multiplets for the protons on the piperidine and morpholine rings and the ethyl linker.
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between atoms.
COSY (Correlation Spectroscopy) shows which protons are coupled to each other (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.
Table 5: List of Chemical Compounds
| Compound Name |
|---|
| Acetonitrile |
| Ammonium formate |
| Formic acid |
| Helium |
| Methanol |
| This compound |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
Development of Highly Sensitive and Selective Methods for Biological Matrices
The analysis of this compound in biological matrices such as blood, plasma, and urine necessitates methods with high sensitivity and selectivity to detect trace concentrations and distinguish the analyte from endogenous compounds and other xenobiotics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary technique for these applications.
LC-MS/MS offers excellent specificity and sensitivity for the quantification of opioids. For instance, a validated LC-MS/MS method for the analysis of 17 fentanyl analogs in plasma and blood demonstrated lower limits of quantitation (LLOQ) as low as 2-5 pg/mL nih.gov. The extraction recoveries for these compounds were consistently high, ranging from 88% to 95% nih.gov. Similarly, a method for 12 opioid ligands in plasma achieved LLOQs between 0.05 µg L⁻¹ and 0.38 µg L⁻¹ with accuracies ranging from 85% to 115% rsc.org. These methodologies can be adapted for the analysis of this compound, given its structural similarities to other synthetic opioids.
High-resolution mass spectrometry (HRMS) provides an additional layer of confidence in compound identification through accurate mass measurements, which is particularly useful for distinguishing between structurally similar compounds. An LC-HRMS method for fentanyl analogs in urine and serum reported limits of detection (LODs) comparable to or lower than the concentrations expected to produce an analgesic effect, with LODs for some analogs as low as 0.25 ng/mL in serum nih.gov.
Gas chromatography-mass spectrometry (GC-MS) is another established technique, particularly in forensic toxicology. A validated GC-MS method for 18 fentanyl derivatives demonstrated LODs ranging from 0.007 to 0.822 μg/mL and LOQs from 0.023 to 2.742 μg/mL mmu.ac.ukresearchgate.net. While often requiring derivatization for polar analytes, GC-MS provides robust and reliable quantification.
Sample preparation is a critical step in achieving high sensitivity and minimizing matrix effects. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed to isolate and concentrate opioids from biological samples. A study on desomorphine, a semi-synthetic opioid, utilized SPE followed by GC-MS, achieving extraction efficiencies of 69% in blood and 90% in urine, with limits of quantitation of 5 ng/mL and 8 ng/mL, respectively nih.gov. Another approach for fentanyl-like drugs in plasma and urine reported a lower LOQ of 0.1 ng/mL for most analytes using LLE researchgate.net.
The following tables summarize the performance of various analytical methods for opioids, which are indicative of the expected performance for this compound analysis.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) |
| LC-MS/MS | Plasma | - | 0.1 - 0.2 ng/mL | >85% |
| LC-MS/MS | Urine | 0.003 - 0.07 µg/L | 0.01 µg/L | 64 - 114% frontiersin.org |
| GC-MS | Oral Fluid | 1 - 15 ng/mL | 5 - 50 ng/mL | - |
| LC-HRMS | Serum | 0.25 - 1 ng/mL | - | - |
This table presents a range of reported values for various opioid analogs and is intended to be representative of potential method performance for this compound.
| Analyte Class | Matrix | Extraction Method | Analytical Technique | Recovery (%) |
| Fentanyl Analogs | Plasma | Solid-Phase Extraction | UPLC-MS/MS | 88 - 95% nih.gov |
| Opioids | Plasma | Liquid-Liquid Extraction | LC-MS/MS | >85% rsc.org |
| Desomorphine | Blood | Solid-Phase Extraction | GC-MS | 69% nih.gov |
| Desomorphine | Urine | Solid-Phase Extraction | GC-MS | 90% nih.gov |
| Remifentanil | Plasma | Protein Precipitation | LC-MS/MS | 101 - 103% mdpi.com |
This table showcases the recovery efficiencies of different extraction and analytical methods for various opioids in biological matrices.
Pharmacokinetics and Biotransformation Pathways of Morpheridine in Preclinical Models
Absorption and Distribution Profiles in Animal Subjects
Based on the pharmacokinetic properties of its parent compound, pethidine, morpheridine is expected to be rapidly absorbed following parenteral administration (intramuscular, subcutaneous, or intravenous) in animal subjects. rwandafda.gov.rwmedicines.org.uk Pethidine itself demonstrates variable but generally quick absorption after intramuscular injection, with peak plasma concentrations observed within minutes to an hour in various species. efda.gov.etnih.govmedsafe.govt.nz For instance, in rats, peak plasma levels of pethidine are reached quickly, and in dogs, maximum plasma concentrations are achieved approximately 33 minutes after intramuscular administration. nih.govnih.gov
This compound is also anticipated to have a wide volume of distribution, a characteristic shared by many lipid-soluble opioids. rwandafda.gov.rwradiusanesthesia.com Pethidine is extensively distributed into tissues, with a reported volume of distribution of approximately 4.2 L/kg and protein binding of around 60-80%. medicines.org.ukefda.gov.etmedsafe.govt.nz Given that this compound possesses a bulky morpholinoethyl group in place of pethidine's N-methyl group, its lipophilicity might be altered, which could influence its distribution profile. This structural change could potentially lead to different tissue accumulation patterns or plasma protein binding characteristics compared to pethidine. Both pethidine and its metabolite norpethidine are known to cross the blood-brain barrier and are found in the cerebrospinal fluid, a property that would also be expected of this compound. medsafe.govt.nz
| Parameter | Inferred Profile for this compound (based on Pethidine data) | Source |
| Absorption | Rapidly absorbed after parenteral (IM, IV, SC) administration. | rwandafda.gov.rwmedicines.org.uk |
| Distribution | Wide volume of distribution, extensive tissue localization. | rwandafda.gov.rwradiusanesthesia.com |
| Plasma Protein Binding | Expected to be significant (in the range of 60-80%). | medicines.org.ukmedsafe.govt.nz |
| CNS Penetration | Expected to cross the blood-brain barrier. | medsafe.govt.nz |
Proposed Enzymatic Metabolism and Metabolite Characterization (Hypothetical)
The metabolic fate of this compound in preclinical models is hypothesized to follow pathways analogous to those established for pethidine, which is extensively metabolized in the liver. efda.gov.etradiusanesthesia.com The primary metabolic routes for pethidine are N-demethylation and hydrolysis. medsafe.govt.nzwikipedia.org
A proposed metabolic scheme for this compound would therefore involve two major pathways:
Ester Hydrolysis: The ethyl ester group of this compound is susceptible to hydrolysis by carboxylesterases, primarily in the liver, to yield its corresponding carboxylic acid, morpherid-inic acid. This is analogous to the hydrolysis of pethidine to pethidinic acid, which is an inactive metabolite. medsafe.govt.nznswtag.org.au
N-dealkylation: The bond connecting the piperidine (B6355638) nitrogen to the morpholinoethyl group could be a target for oxidative metabolism. However, a more likely primary step, mirroring pethidine, is the formation of northis compound through the removal of the entire morpholinoethyl group, though this is a more complex dealkylation than the simple demethylation of pethidine. The primary metabolite of pethidine is norpethidine, formed by N-demethylation. radiusanesthesia.comnswtag.org.au Norpethidine is pharmacologically active, possessing about half the analgesic potency of pethidine but twice the neurotoxicity. radiusanesthesia.com It is plausible that a "northis compound" (4-phenyl-4-ethoxycarbonyl-piperidine) metabolite could be formed, which would then be identical to norpethidine.
The N-demethylation of pethidine to the active metabolite norpethidine is mediated by the cytochrome P450 (CYP) enzyme system in the liver. radiusanesthesia.comnswtag.org.au Specifically, in vitro studies have identified CYP3A4, CYP2B6, and to a lesser extent, CYP2C19 as the main isoenzymes responsible for this conversion. wikipedia.orgmedsafe.govt.nz Therefore, it is highly probable that these same CYP isoenzymes would be involved in the oxidative metabolism of this compound in preclinical animal models. The rate of metabolism could be influenced by factors that induce or inhibit these enzymes. For example, co-administration of a CYP3A4 inhibitor like ketoconazole (B1673606) could theoretically slow the metabolism of this compound, while an inducer like rifampin could accelerate it. medsafe.govt.nz
| Enzyme Family | Specific Isoenzyme (Inferred) | Proposed Role in this compound Metabolism | Source (from Pethidine Analogs) |
| Phase I | Cytochrome P450 (CYP) | Oxidative N-dealkylation | radiusanesthesia.commedsafe.govt.nz |
| CYP3A4 | Major contributor to N-dealkylation. | wikipedia.orgmedsafe.govt.nz | |
| CYP2B6 | Significant contributor to N-dealkylation. | wikipedia.orgmedsafe.govt.nz | |
| CYP2C19 | Minor contributor to N-dealkylation. | wikipedia.org | |
| Carboxylesterases | Hydrolysis of the ethyl ester group. | medsafe.govt.nznswtag.org.au |
Phase II metabolism is a common pathway for opioids and their metabolites, rendering them more water-soluble to facilitate excretion. painphysicianjournal.comnih.gov The most important Phase II reaction for many opioids is glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. painphysicianjournal.comfrontiersin.org Morphine, for example, is extensively metabolized to morphine-3-glucuronide (B1234276) and morphine-6-glucuronide. frontiersin.orgnih.gov
Following the initial Phase I metabolism of this compound, its hydrolyzed metabolites (e.g., morpherid-inic acid and the potential norpethidinic acid) would likely undergo conjugation with glucuronic acid. wikipedia.org This process would form highly polar glucuronide conjugates that are readily eliminated from the body. nih.gov This is consistent with the metabolic profile of pethidine, where pethidinic acid and norpethidinic acid are partly conjugated with glucuronic acid before excretion. medsafe.govt.nzwikipedia.org
Excretion Pathways and Clearance Mechanisms in Preclinical Species
The primary route of excretion for this compound and its metabolites is expected to be renal, via the urine. This is based on extensive data from pethidine, where up to 70% of a dose is excreted in the urine within 24 hours, primarily as metabolites. rwandafda.gov.rwmedicines.org.uk Studies in dogs have shown that urinary excretion is a route for the clearance of pethidine and its major metabolite, norpethidine, although it may be a minor one in this species. nih.gov
A key feature of pethidine excretion, which would be anticipated for this compound, is its dependence on urinary pH. medsafe.govt.nzbps.ac.uk As basic compounds, the renal clearance of pethidine and norpethidine is significantly increased in acidic urine and decreased in alkaline urine. bps.ac.uk When urine is acidic, a greater proportion of the drug is ionized and thus "trapped" in the renal tubules, preventing reabsorption and promoting excretion. bps.ac.uk Conversely, in alkaline urine, a larger fraction of the drug remains in its non-ionized, more lipid-soluble form, allowing for greater tubular reabsorption and reduced clearance. The hydrolyzed and conjugated metabolites are less affected by urinary pH due to their greater polarity. bps.ac.uk
In Vitro-In Vivo Correlation in Preclinical Pharmacokinetic Studies
An in vitro-in vivo correlation (IVIVC) establishes a predictive mathematical relationship between an in vitro property of a dosage form (like dissolution rate) and an in vivo pharmacokinetic response (like plasma concentration or amount of drug absorbed). researchgate.net While no specific IVIVC studies exist for this compound, the principles can be hypothetically applied based on research with other opioids.
For a hypothetical oral formulation of this compound, an IVIVC study in a preclinical model (e.g., a rat or dog) would be designed to predict its in vivo absorption characteristics.
In Vitro Component: Dissolution studies would be performed on different formulations of this compound using various dissolution media that simulate the gastrointestinal environments of the animal model.
In Vivo Component: These same formulations would be administered to the animals, and blood samples would be collected over time to determine the plasma concentration-time profiles of this compound.
Correlation: The fraction of drug absorbed in vivo would be calculated by deconvolution of the plasma concentration data. A mathematical model would then be developed to correlate the in vitro dissolution rate with the in vivo absorption rate. fda.gov
Studies with other opioids have shown that strong correlations can be achieved, allowing in vitro tests to serve as a surrogate for in vivo bioequivalence studies. nih.gov For example, a strong correlation was found between the in vivo potency (unbound brain EC50) and in vitro binding affinity (Ki) for seven different opioids in mice, underscoring the predictive power of linking in vitro data to in vivo effects. nih.gov
Influence of Structural Modifications on Pharmacokinetic Properties
The primary structural difference between this compound and pethidine is the substituent on the piperidine nitrogen. This compound has a morpholinoethyl group [-CH2CH2N(CH2CH2)2O], whereas pethidine has a simple methyl group [-CH3]. cambridge.orgnysora.com This modification is expected to have a significant impact on the pharmacokinetic properties.
Lipophilicity and Distribution: The larger, more complex morpholinoethyl group likely increases the lipophilicity and molecular weight of this compound compared to pethidine. This could lead to a larger volume of distribution and potentially altered tissue penetration, including entry into the central nervous system. Structure-activity relationship studies on 4-phenylpiperidines show that the nature of the N-substituent is critical for receptor interaction and can influence physicochemical properties. nih.gov
Metabolism: The N-dealkylation of this compound is a more complex process than the N-demethylation of pethidine. The rate and extent of this metabolic step by CYP enzymes could be substantially different. The steric bulk of the morpholinoethyl group might hinder the enzyme's access to the nitrogen, potentially slowing down the formation of the "nor-" metabolite compared to pethidine. Alternatively, the ether and tertiary amine functionalities within the morpholino group itself could be sites for additional metabolism.
Metabolite Profile: The unique N-substituent means that the direct N-dealkylated metabolite would initially be different from norpethidine, potentially leading to a different pharmacological and toxicological profile. However, as noted earlier, further metabolism could lead to the formation of norpethidine itself. wikipedia.org The presence of the morpholine (B109124) ring also introduces potential for its own metabolic pathways, such as ring-opening.
The Research Trajectory of Morpheridine: a Historical and Future Perspective
Evolution of Research Interest in Morpheridine and its Analogs
The investigation into this compound, a 4-phenylpiperidine (B165713) derivative, emerged from the mid-20th century quest to develop potent synthetic analgesics. wikipedia.org As a chemical relative of the clinically used opioid pethidine (meperidine), this compound was synthesized and studied for its potential therapeutic effects. wikipedia.org Initial research in the 1950s established it as a potent analgesic, with studies indicating its strength to be approximately four times that of pethidine. wikipedia.org A notable finding from this early research was that, unlike its parent compound pethidine, this compound did not induce convulsions in animal models. wikipedia.org
The synthesis of this compound involves the alkylation of normeperidine, a key intermediate, with N-(2-chloroethyl)morpholine. wikipedia.org This line of inquiry was part of a broader exploration of pethidine analogs, where modifications to the piperidine (B6355638) ring's N-substituent were systematically evaluated to understand their impact on analgesic activity and side effect profiles. Other pethidine analogs developed and studied during this era include Anileridine, Furethidine, and Carbetidine. wikipedia.org
However, research interest in this compound for clinical applications waned significantly. The compound produces standard opioid side effects such as sedation and respiratory depression. wikipedia.org Subsequently, it was classified as a Schedule I drug in the United States and under international conventions, designating it as a substance with a high potential for abuse and no accepted medical use. wikipedia.org This regulatory status effectively halted its trajectory toward clinical development and has since limited research to forensic and academic contexts.
This compound's Contribution to the Understanding of Opioid Pharmacochemistry
The study of this compound and its structural congeners has contributed valuable insights to the field of opioid pharmacochemistry, particularly concerning structure-activity relationships (SAR) within the phenylpiperidine class. The chemical structure of phenylpiperidine opioids is characterized by an aromatic phenyl group attached to a piperidine group. scielo.org.mx this compound's development demonstrated how specific modifications to this core structure could significantly alter pharmacological properties.
The key structural difference between this compound and its precursor, norpethidine, is the addition of a morpholinoethyl group at the nitrogen atom of the piperidine ring. wikipedia.org The resulting four-fold increase in analgesic potency compared to pethidine highlighted the importance of the N-substituent's size, shape, and polarity in modulating receptor affinity and efficacy. wikipedia.org Furthermore, the observation that this compound did not cause convulsions, a known adverse effect of pethidine, illustrated that it was possible to chemically dissociate desired analgesic effects from specific undesirable central nervous system effects within this opioid class. wikipedia.org
This principle—that targeted chemical changes can refine a drug's pharmacological profile—is a foundational concept in medicinal chemistry. The research on this compound and similar pethidine derivatives helped solidify the understanding that the N-substituent on the 4-phenylpiperidine scaffold is a critical modulator of activity, a principle that heavily influenced the later development of other potent synthetic opioids, such as the fentanyl series. scielo.org.mxnih.gov Most clinically relevant opioid analgesics in this class exert their effects by binding to mu-opioid receptors (MOR) as agonists. nih.govnih.gov
Identification of Knowledge Gaps in this compound Research
Despite the early research, significant knowledge gaps persist regarding this compound's complete pharmacological and toxicological profile. This is common for many opioids synthesized decades ago whose development was discontinued. frontiersin.org Since this compound is a controlled Schedule I substance with no clinical application, opportunities for modern, in-depth research are limited. wikipedia.org The primary gaps in the current understanding of this compound are detailed below.
| Research Area | Identified Knowledge Gap | Rationale |
|---|---|---|
| Metabolism | Comprehensive metabolic profiling | While phenylpiperidines are generally known to be metabolized by the CYP3A4 enzyme, the specific metabolites of this compound, their pathways of formation (e.g., N-dealkylation, hydrolysis), and their potential pharmacological activity are not well-documented in modern literature. frontiersin.org |
| Pharmacodynamics | Detailed receptor binding and functional activity | Quantitative data on binding affinity (Ki) and functional efficacy (EC50, Emax) at all three classical opioid receptors (mu, delta, kappa) are lacking. Understanding its potential for biased agonism or off-target receptor interactions is a significant unknown. nih.gov |
| Toxicology | In-depth toxicological profile | Beyond general opioid effects, a detailed profile of its long-term toxicity, organ-specific effects, and genotoxicity has not been established through contemporary methods. |
| Pharmacokinetics | Human pharmacokinetic data | There is a lack of comprehensive data on its absorption, distribution, metabolism, and excretion (ADME) properties in humans, such as half-life, bioavailability, and volume of distribution. |
These gaps are compounded by a general lack of data on the non-medical use of many specific prescription and synthetic opioids, making it difficult to assess their real-world public health impact. unodc.org
Emerging Research Directions for Phenylpiperidine Opioids
Research into the broader class of phenylpiperidine opioids remains highly active, driven by the dual needs of developing safer analgesics and combating the public health crisis associated with illicit synthetic opioids like fentanyl and its analogs. scielo.org.mxnih.gov
One major research direction is the design of novel phenylpiperidines with improved therapeutic profiles. This includes the development of "biased agonists," which are molecules engineered to selectively activate the G-protein signaling pathway responsible for analgesia at the mu-opioid receptor, while avoiding the recruitment of the β-arrestin pathway linked to side effects like respiratory depression and tolerance. nih.gov Another strategy involves creating peripherally restricted opioids that cannot cross the blood-brain barrier, aiming to treat peripheral pain without the central nervous system effects that lead to abuse and addiction.
The pharmacokinetics of phenylpiperidines is also a key area of investigation. Researchers are exploring how to modify these molecules to slow their rate of entry into the brain, as a rapid onset is associated with greater abuse liability. nih.gov
Concurrently, the continuous emergence of new illicitly manufactured fentanyl analogs necessitates a major effort in forensic and pharmacological research. scielo.org.mx Scientists are working to rapidly identify new analogs, characterize their potency and pharmacology, and understand their metabolism to aid in clinical toxicology and law enforcement. This ongoing work continues to build on the fundamental structure-activity relationship principles established by early synthetic opioids, including this compound. scielo.org.mx
Concluding Remarks and Future Research Perspectives
Potential for Rationally Designed Novel Analgesics Based on Morpheridine's SAR
The structure-activity relationship (SAR) of this compound, a 4-phenylpiperidine (B165713) derivative related to pethidine, provides a foundational framework for the rational design of new analgesic compounds. wikipedia.org Extensive SAR studies on opioid peptides and their synthetic analogs have long been a cornerstone of medicinal chemistry, aiming to develop structural leads for safer alternatives to morphine. mdpi.com The primary goal is to create analgesics with potent efficacy but a reduced side-effect profile. nih.govnih.gov
Future research should focus on modifying the this compound scaffold to enhance affinity and selectivity for the µ-opioid receptor (MOR), while minimizing activity at other receptors that may contribute to undesirable effects. oup.com Computational docking of millions of molecules against the µ-opioid receptor structure has already identified novel scaffolds unrelated to known opioids, a strategy that could be applied to this compound derivatives. nih.gov By exploring modifications to the N-substituent and the 4-phenyl ring of the piperidine (B6355638) core, it may be possible to design biased agonists. These ligands would preferentially activate G-protein signaling pathways responsible for analgesia over β-arrestin pathways, which are implicated in adverse effects like respiratory depression. nih.govoup.comelifesciences.org
A key strategy involves the simultaneous targeting of multiple opioid receptors. For instance, developing ligands with mixed MOR agonist and delta-opioid receptor (DOR) antagonist properties has shown promise in reducing tolerance. nih.gov Rational drug design and SAR studies have successfully produced ligands that act on multiple opioid receptors simultaneously, some of which are significantly more potent than morphine with less tolerance. nih.gov This multi-target approach could be applied to the this compound backbone to create novel analgesics with improved therapeutic profiles.
Advancements in Molecular and Cellular Pharmacology to Elucidate Detailed Mechanisms
Recent breakthroughs in molecular and cellular pharmacology offer powerful tools to dissect the intricate mechanisms of this compound's action. The cloning and characterization of the three main opioid receptors—mu (µ), delta (δ), and kappa (κ)—have provided a precise foundation for studying opioid pharmacology. tg.org.au All three receptors are G-protein coupled, initiating their effects by inhibiting intracellular adenylate cyclase and modulating ion channel activity. tg.org.aunih.govnih.gov
Future investigations should leverage these molecular tools to explore the specific signaling cascades initiated by this compound binding. Techniques such as single-cell sequencing can reveal cell-type-specific transcriptional changes following drug exposure, providing a granular view of its effects within complex tissues like the brain. mayoclinic.org The discovery of multiple splice variants of the µ-opioid receptor suggests a complexity that could explain the pharmacological variability observed with different opioids, a phenomenon that warrants investigation for this compound. frontiersin.org
The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling over β-arrestin pathways), is a paradigm shift in GPCR pharmacology. oup.com Advanced cellular assays can quantify the degree of bias for this compound and its newly designed analogs, correlating these molecular properties with in vivo effects. This approach aims to identify ligands that maximize therapeutic actions while minimizing the adverse effects associated with β-arrestin recruitment. oup.comfrontiersin.org Furthermore, understanding how this compound affects the expression and trafficking of opioid receptors is crucial, as these processes are central to the development of tolerance and dependence. nih.govfrontiersin.org
Development of Innovative Preclinical Models for Opioid Research
The translation of findings from preclinical models to human clinical trials remains a significant challenge in opioid research. nih.govnih.gov To improve predictive validity, there is a pressing need to develop and utilize innovative preclinical models that more accurately recapitulate human physiology and the complexities of pain and addiction. mdpi.comfrontiersin.org
A particularly promising innovation is the use of human-induced pluripotent stem cell (iPSC)-derived brain organoids. mayoclinic.orgresearchgate.net These three-dimensional, self-organizing structures can model aspects of human neurodevelopment and have been used to study opioid-induced neurotoxicity and cell-type-specific responses. researchgate.netnih.gov By creating forebrain organoids from individuals with and without opioid use disorder, researchers can investigate differential drug actions at a single-cell level, offering insights into the pathophysiology of opioid dependence. frontiersin.org Such models could be invaluable for testing novel this compound analogs.
Beyond cellular models, refining animal models is crucial. This includes considering the sex, genetics, and age of the animals, as these factors can significantly influence outcomes. nih.gov Developing models that assess not just the sensory component of pain but also the affective and motivational dimensions can provide a more holistic understanding of a drug's effects. frontiersin.org For instance, zebrafish have emerged as a potential model for studying opioid self-administration and pain responses. nih.gov The suppression of opioid self-administration in preclinical models appears to have good predictive validity for treatment effectiveness in humans. nih.gov
Comprehensive Analytical Strategies for Monitoring Novel Opioid Analogs
The rapid emergence of novel synthetic opioids (NSOs) presents a significant challenge for forensic and clinical toxicology laboratories. pharmgkb.orgclinicallab.com The development of comprehensive and robust analytical strategies is paramount for the timely and accurate detection of new this compound analogs and other NSOs. sciex.com
The gold standard for the identification and quantification of these compounds is liquid chromatography-tandem mass spectrometry (LC-MS/MS). pharmgkb.orgresearchgate.netscielo.br However, the sheer number of new compounds requires constant method updates. clinicallab.com A major hurdle is the availability of certified reference materials and their corresponding stable isotope-labeled internal standards for newly identified analogs, which can take months to become commercially available. oup.commdpi.com
To address the challenge of identifying "unknown" compounds, high-resolution mass spectrometry (HRMS), such as LC-HRMS, is becoming increasingly vital. pharmgkb.orgclinicallab.comrcpath.org This technology allows for the determination of a compound's accurate mass and chemical formula, enabling tentative identification even without a reference standard. clinicallab.comrcpath.org Retrospective data analysis of previously acquired HRMS data can be used to search for newly emerged NSOs that were not targeted during the initial analysis. researchgate.net
Future strategies must integrate various analytical techniques and foster close cooperation between laboratories worldwide to share data and intelligence on newly encountered compounds. rcpath.org This holistic analytical response is essential for public health and safety, enabling the monitoring of the illicit market and informing clinical treatment. oup.com
Methodological Considerations for Future Academic Investigations of this compound
Future academic research on this compound must be guided by sound methodological principles to ensure the generation of reliable and impactful data. guildhe.ac.ukresearchgate.net A critical aspect is the adherence to best practices in the development and validation of analytical methods, following guidelines from bodies like the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). oup.comojp.gov
When conducting in silico studies, such as quantitative structure-activity relationship (QSAR) modeling, it is essential to use appropriate computational methods to determine electronic, steric, and hydrophobic descriptors and to validate the resulting models rigorously. mdpi.comuns.ac.id These models can provide valuable insights into the features driving analgesic activity and guide the synthesis of new compounds. uns.ac.id
For preclinical behavioral studies, researchers should move beyond a singular focus on traditional nociceptive assays and incorporate measures that capture the complex nature of pain and other drug effects. frontiersin.orgguildhe.ac.uk This includes assessing the affective and cognitive consequences of drug administration. Furthermore, ethical considerations, particularly in research involving human participants or animal models, must be paramount, emphasizing empowerment and respect. guildhe.ac.uk
Finally, a multidisciplinary approach is crucial. Integrating expertise from medicinal chemistry, molecular pharmacology, behavioral science, and analytical toxicology will be essential to fully understand the profile of this compound and its analogs and to successfully translate basic research findings into potential therapeutic advances.
Q & A
Q. How is Morpheridine pharmacologically classified, and what established methodologies are recommended for its structural identification in academic research?
this compound is classified as a synthetic opioid derivative under controlled substance regulations . For structural identification, researchers should employ a combination of spectroscopic techniques (e.g., NMR, mass spectrometry) and chromatographic methods (HPLC, GC-MS). Detailed protocols must align with guidelines for characterizing novel compounds, including purity assessments (>95%) and comparison with reference standards. Documentation should follow reproducibility standards, such as those outlined in experimental sections of peer-reviewed journals .
Q. What synthetic pathways are commonly used for laboratory-scale synthesis of this compound, and how can researchers optimize purity and yield?
Synthesis typically involves piperidine or morphinan derivatives as precursors, with stepwise alkylation and acylation reactions. Yield optimization requires iterative testing of reaction conditions (e.g., temperature, catalyst concentration). Purity is ensured via recrystallization or column chromatography, validated by analytical techniques (TLC, melting point analysis). Researchers must document all steps exhaustively to meet reproducibility criteria, as per academic journal guidelines .
Q. What are the best practices for documenting this compound synthesis and characterization to ensure reproducibility?
Include raw data (spectra, chromatograms), reaction conditions (solvents, catalysts, temperatures), and failure analyses. Follow the Beilstein Journal of Organic Chemistry’s standards: report detailed methods in the main text or supplementary materials, and validate purity through melting points, NMR shifts, and elemental analysis. Cross-reference with existing literature to identify deviations .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s receptor binding affinities while minimizing bias and confounding variables?
Use blinded, dose-response studies with positive/negative controls (e.g., morphine as a comparator). Apply the PICO framework (Population: receptor subtypes; Intervention: this compound concentration; Comparison: known opioids; Outcome: binding affinity metrics). Validate results via triplicate assays and statistical analysis (e.g., ANOVA). Address ethical considerations using FINER criteria (Feasible, Novel, Ethical) .
Q. What strategies are effective in resolving contradictions in published data on this compound’s metabolic pathways across in vitro and in vivo models?
Conduct a systematic review to identify variables (e.g., species-specific cytochrome P450 activity, dosing regimens). Use meta-analysis to quantify heterogeneity. Validate findings via cross-model experiments (e.g., hepatocyte assays vs. rodent models) and computational simulations (CYP450 docking studies). Document discrepancies transparently, adhering to data integrity standards .
Q. How can computational modeling predict this compound’s pharmacokinetic properties, and what validation steps are critical for reliability?
Develop QSAR (Quantitative Structure-Activity Relationship) models using software like Schrödinger or AutoDock. Input parameters include logP, plasma protein binding, and metabolic stability. Validate predictions against in vitro data (e.g., microsomal clearance assays) and refine models iteratively. Report validation metrics (R², RMSE) and compare with experimental outliers .
Q. What methodological frameworks are recommended for formulating hypothesis-driven studies on this compound’s neuropharmacological effects?
Apply the FINER criteria:
- Feasible : Ensure access to controlled substance licenses and analytical infrastructure.
- Novel : Focus on understudied targets (e.g., κ-opioid receptors).
- Ethical : Adhere to institutional review boards for animal/human tissue use.
- Relevant : Align with gaps in pain management or addiction mechanisms literature. Structure hypotheses using PICOT to define measurable outcomes (e.g., ED50 in analgesia models) .
Data Analysis and Reporting
Q. How should researchers address variability in this compound’s toxicity profiles across cell lines and animal models?
Standardize test systems (e.g., use primary neurons instead of immortalized lines) and control for confounding factors (serum concentration, passage number). Perform power analyses to determine sample sizes and use harmonized protocols (e.g., OECD guidelines for LD50 assays). Report variability metrics (CV%) and contextualize findings in limitations sections .
Q. What steps ensure rigorous peer review of this compound-related research, particularly in detecting data manipulation?
Share raw datasets (spectra, chromatograms) in supplementary materials. Use third-party tools (e.g., PCA for outlier detection) and adhere to COPE (Committee on Publication Ethics) guidelines. Reviewers should verify statistical methods (e.g., Bonferroni correction for multiple comparisons) and cross-check against methodological standards in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
